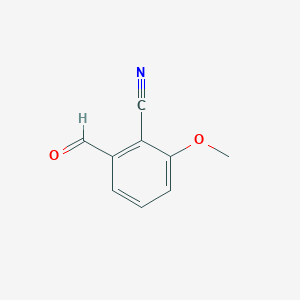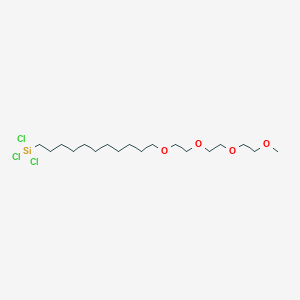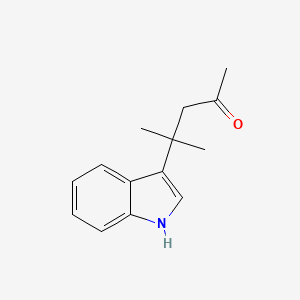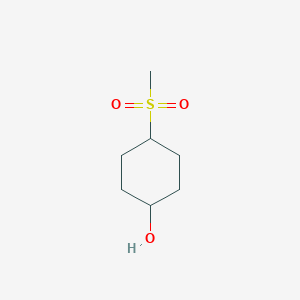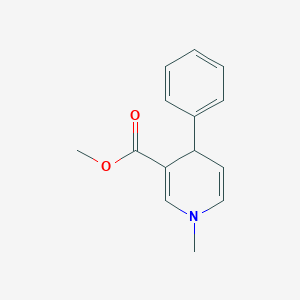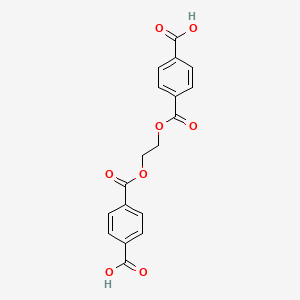
Ethylene terephthalate
Vue d'ensemble
Description
Ethylene terephthalate is a strong, stiff synthetic fiber and resin, and a member of the polyester family of polymers. It is widely used in the production of fibers for permanent-press fabrics, disposable beverage bottles, and photographic films. This compound is produced by the polymerization of ethylene glycol and terephthalic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene terephthalate is synthesized through two primary methods: direct esterification and transesterification. In the direct esterification method, terephthalic acid reacts with ethylene glycol under high temperatures (220-260°C) and pressures (0.3-0.6 MPa) to form this compound and water as a byproduct . The transesterification method involves the reaction between dimethyl terephthalate and ethylene glycol, producing methanol as a byproduct .
Industrial Production Methods: The industrial production of this compound typically involves a two-stage process: esterification followed by polycondensation. In the esterification stage, terephthalic acid and ethylene glycol react to form bis(2-hydroxyethyl) terephthalate. In the polycondensation stage, this intermediate undergoes further reaction to form long-chain this compound polymers .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene terephthalate primarily undergoes hydrolysis, transesterification, and thermal degradation reactions. Hydrolysis involves the breakdown of the polymer in the presence of water, leading to the formation of terephthalic acid and ethylene glycol . Transesterification reactions involve the exchange of ester groups between this compound and alcohols, producing new esters and alcohols . Thermal degradation occurs at high temperatures, resulting in the breakdown of the polymer into smaller molecules .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Transesterification: Alcohols (e.g., methanol), catalysts (e.g., sodium methoxide), moderate temperatures.
Thermal Degradation: High temperatures (above 300°C), inert atmosphere.
Major Products Formed:
Hydrolysis: Terephthalic acid, ethylene glycol.
Transesterification: New esters, alcohols.
Thermal Degradation: Smaller organic molecules, gases.
Applications De Recherche Scientifique
Ethylene terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its interactions with enzymes that can degrade plastics, such as PETase.
Medicine: Explored for use in medical devices and drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fibers, films, and packaging materials.
Mécanisme D'action
Ethylene terephthalate is often compared with other polyesters, such as polybutylene terephthalate and polytrimthis compound. These compounds share similar chemical structures but differ in their physical properties and applications . For instance, polybutylene terephthalate has higher flexibility and impact resistance, making it suitable for engineering plastics . Polytrimthis compound, on the other hand, has better elastic recovery and is used in textile applications .
Comparaison Avec Des Composés Similaires
- Polybutylene terephthalate
- Polytrimethylene terephthalate
- Polyethylene naphthalate
This compound stands out due to its excellent balance of strength, stiffness, and chemical resistance, making it a versatile material for various applications .
Propriétés
IUPAC Name |
4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOYZZQPYDMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024365 | |
| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-05-0 | |
| Record name | Ethylene terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENE TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


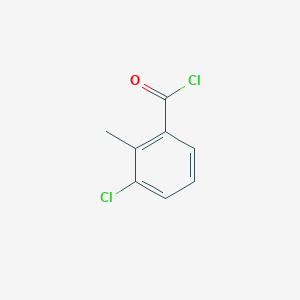


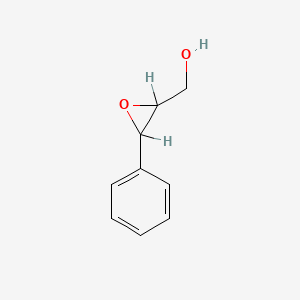
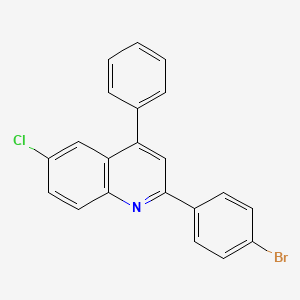
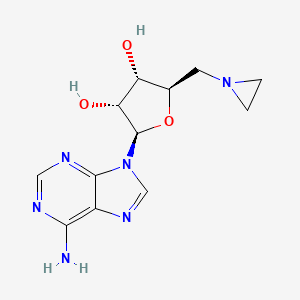
![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
